
5-Chloro-1-isopropyl-3-(piperazin-1-yl)pyrazin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-1-isopropyl-3-(piperazin-1-yl)pyrazin-2(1H)-one is a synthetic organic compound that belongs to the pyrazinone family. Compounds in this family are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a pyrazinone core, substituted with a chloro group, an isopropyl group, and a piperazinyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-isopropyl-3-(piperazin-1-yl)pyrazin-2(1H)-one typically involves multi-step organic reactions. One common method includes:
Formation of the pyrazinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Substitution with isopropyl group: Alkylation reactions using isopropyl halides in the presence of a base.
Attachment of the piperazinyl group: This can be done through nucleophilic substitution reactions using piperazine.
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of the chloro group or reduction of the pyrazinone ring.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base.
Major Products
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Dechlorinated or reduced pyrazinone derivatives.
Substitution: Various substituted pyrazinone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 5-Chloro-1-isopropyl-3-(piperazin-1-yl)pyrazin-2(1H)-one depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Chloro-1-isopropyl-3-(morpholin-4-yl)pyrazin-2(1H)-one
- 5-Chloro-1-isopropyl-3-(pyrrolidin-1-yl)pyrazin-2(1H)-one
- 5-Chloro-1-isopropyl-3-(piperidin-1-yl)pyrazin-2(1H)-one
Comparison
Compared to similar compounds, 5-Chloro-1-isopropyl-3-(piperazin-1-yl)pyrazin-2(1H)-one may exhibit unique properties due to the presence of the piperazinyl group, which can influence its biological activity and chemical reactivity
Eigenschaften
Molekularformel |
C11H17ClN4O |
|---|---|
Molekulargewicht |
256.73 g/mol |
IUPAC-Name |
5-chloro-3-piperazin-1-yl-1-propan-2-ylpyrazin-2-one |
InChI |
InChI=1S/C11H17ClN4O/c1-8(2)16-7-9(12)14-10(11(16)17)15-5-3-13-4-6-15/h7-8,13H,3-6H2,1-2H3 |
InChI-Schlüssel |
XILVWPCJUYZXDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C=C(N=C(C1=O)N2CCNCC2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


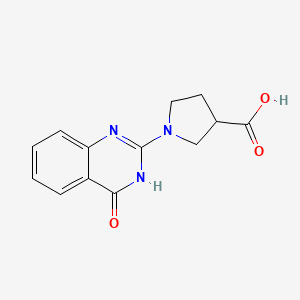
![Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B11860124.png)
![4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile](/img/structure/B11860128.png)
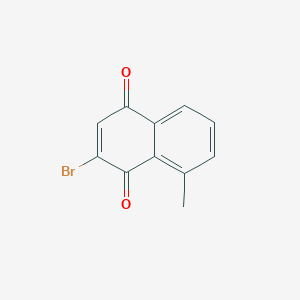


![6-Methoxy-1,3,9-trimethyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11860161.png)



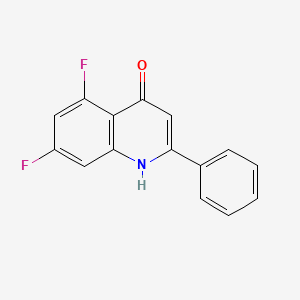
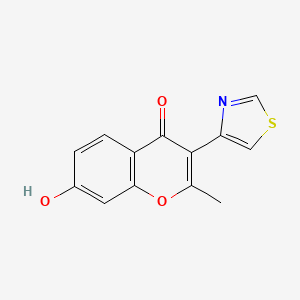
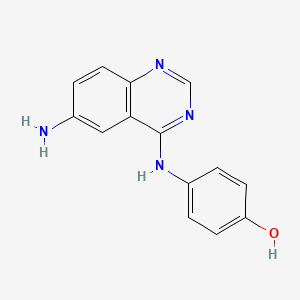
![8-(3-Chloropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B11860219.png)
